molecular formula C15H17FN2S B5632811 1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine

1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine

Cat. No.: B5632811
M. Wt: 276.4 g/mol
InChI Key: WRHLCVDDLDKASN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a thiophen-2-ylmethyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine typically involves the reaction of 4-fluoroaniline with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with piperazine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine
  • 1-(4-bromophenyl)-4-(thiophen-2-ylmethyl)piperazine
  • 1-(4-methylphenyl)-4-(thiophen-2-ylmethyl)piperazine

Uniqueness

1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHLCVDDLDKASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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